molecular formula C19H24N2O3 B578321 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid CAS No. 1245647-07-7

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid

Cat. No.: B578321
CAS No.: 1245647-07-7
M. Wt: 328.412
InChI Key: ACFLPEFSCJVQES-UHFFFAOYSA-N
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Description

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid is a chemical compound with the CAS registry number 1245647-07-7 . It has a molecular formula of C19H24N2O3 and a molecular weight of 328.41 g/mol . This product is offered with a high purity level, specified as not less than 98% . The structural features of this molecule, including a carboxylic acid group, a benzyl group, and an aminophenoxy moiety, make it a valuable intermediate in organic synthesis and drug discovery research . Researchers can utilize this compound as a key building block for the development of more complex molecules, potentially for pharmaceutical or biological applications. Proper handling and storage are essential to maintain the integrity of the reagent; it is recommended to be kept in a dry and sealed environment, with some suppliers suggesting storage at 2-8°C . This product is provided For Research Use Only and is not intended for direct human use . All necessary documentation, including MSDS (Material Safety Data Sheet), NMR, and HPLC data, is available to support your research and ensure safe handling practices .

Properties

IUPAC Name

4-[2-(4-aminophenoxy)ethyl-benzylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c20-17-8-10-18(11-9-17)24-14-13-21(12-4-7-19(22)23)15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15,20H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFLPEFSCJVQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697119
Record name 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-07-7
Record name 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethylene oxide to form 2-(4-aminophenoxy)ethanol. This intermediate is then reacted with benzylamine to form 2-(4-aminophenoxy)ethylbenzylamine. Finally, this compound undergoes a reaction with butanoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the above-mentioned synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution Patterns: The target compound’s 4-aminophenoxy group (electron-rich due to -NH₂) contrasts with 2-methoxyphenyl (, electron-donating -OCH₃) and 4-chloromethylbenzoyl (, electron-withdrawing -Cl) groups. These differences influence solubility and reactivity . The benzylamine moiety in the target compound is absent in analogs like , which has a simpler 4-aminophenyl group .

Functional Group Diversity: Carboxylic acid vs. ester: The target compound’s free -COOH group (polar, ionizable) contrasts with esters in –4, which are less polar and often used as prodrugs .

Physicochemical and Pharmacological Properties

  • Solubility : The target compound’s -COOH and -NH₂ groups suggest moderate water solubility, whereas esters (–4) are more lipophilic .
  • Bioactivity: 4-Aminophenyl derivatives () are associated with anti-inflammatory or enzyme-inhibitory roles . Bis(2-hydroxyethyl)amino groups () may enhance binding to metal ions or proteins .

Biological Activity

Chemical Identity and Structure
4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid, with the molecular formula C19H24N2O3C_{19}H_{24}N_{2}O_{3} and a molecular weight of 328.412 g/mol, is a synthetic compound characterized by an aminophenoxy group, an ethyl linkage, a benzyl group, and a butanoic acid moiety. This compound is primarily utilized in research settings due to its potential biological activity.

Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Key reactions include oxidation, reduction, and nucleophilic substitution, which allow for the formation of various derivatives and modifications that can enhance its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The compound can modulate enzyme activities and alter signal transduction pathways by binding to various receptors. This interaction may lead to effects such as inhibition of enzyme activity or modulation of cellular signaling.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related aminophenyl derivatives have shown selective cytotoxicity against sensitive carcinoma cells through mechanisms involving cytochrome P450 enzymes . These findings suggest that the compound may also possess similar anticancer properties.

Pharmacokinetics

Preliminary data indicate that this compound has favorable pharmacokinetic properties, including good tissue uptake and retention in cancerous tissues expressing specific transporters such as LAT1/4F2hc. This selectivity can enhance its therapeutic efficacy while minimizing side effects on non-target tissues .

Case Studies

  • Antitumor Efficacy : A study demonstrated that related compounds could induce apoptosis in cancer cells by disrupting metabolic pathways critical for tumor growth. The ability to selectively target tumor cells while sparing healthy tissues is a promising aspect of this class of compounds .
  • Mechanistic Insights : Research has shown that the binding affinity of these compounds to specific receptors correlates with their biological effects, providing insights into their potential therapeutic applications in oncology .

Data Table: Biological Activities

Activity Type Description References
AntitumorInduces apoptosis in carcinoma cells; selective cytotoxicity
Anti-inflammatoryPotential modulation of inflammatory pathways; under investigation
Enzyme InteractionModulates enzyme activity via receptor binding
Tissue SelectivityHigh uptake in tumors expressing LAT1/4F2hc transporter

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid, considering functional group compatibility and yield efficiency?

  • Methodological Answer : A multi-step synthesis is recommended. First, introduce the 4-aminophenoxy group via nucleophilic aromatic substitution using 4-aminophenol and a dihaloethane derivative. Protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions. Next, perform a benzylation reaction using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Finally, deprotect the Boc group and couple the intermediate with butanoic acid via amide bond formation using carbodiimide crosslinkers like EDC/HOBt. Monitor reaction progress via TLC and optimize yields by adjusting solvent polarity (e.g., DCM vs. THF) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the presence of benzyl protons (δ 7.2–7.4 ppm), aminophenoxy aromatic protons (δ 6.6–7.0 ppm), and the butanoic acid backbone (δ 2.3–2.6 ppm for CH₂ groups).
  • FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and amine N-H (3300–3500 cm⁻¹) stretches.
  • HPLC-MS : Verify molecular weight (calc. ~370 g/mol) and purity using reverse-phase C18 columns with acetonitrile/water gradients. Cross-reference with synthetic intermediates to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the benzylamino and aminophenoxy groups in nucleophilic substitution reactions during synthesis?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the electron density of the benzylamino group and assess its nucleophilicity. Compare activation energies for substitution at the aminophenoxy ethyl chain versus benzyl positions. Solvent effects can be modeled using polarizable continuum models (PCM). Validate predictions experimentally by synthesizing derivatives with electron-withdrawing/donating substituents and measuring reaction rates via kinetic studies .

Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, conformational flexibility, or hydrogen bonding. Perform NMR simulations (e.g., using ACD/Labs or Gaussian) with explicit solvent models (e.g., DMSO-d₆ or CDCl₃). Compare experimental NOESY/ROESY data to identify dominant conformers. If shifts deviate >0.5 ppm, re-examine synthetic steps for unintended side products (e.g., oxidation of the aminophenoxy group) using LC-MS/MS .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound, and how can false positives be mitigated?

  • Methodological Answer : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-GGR-AMC). Pre-incubate the compound with the enzyme (10–100 µM) and measure residual activity. Include controls for autofluorescence (compound-only wells) and non-specific binding (BSA-blocked plates). Confirm dose-dependency via IC₅₀ curves (3–5 replicates) and validate with orthogonal methods like SPR or ITC .

Data Analysis & Experimental Design

Q. How should researchers design stability studies to assess the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via UPLC-QTOF-MS and identify major pathways (e.g., hydrolysis of the amide bond or oxidation of the benzyl group). Use Arrhenius plots to extrapolate shelf-life at 25°C. Include antioxidants (e.g., ascorbic acid) in formulations to mitigate oxidative degradation .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀ values with 95% confidence intervals. Apply ANOVA followed by Tukey’s post-hoc test for multi-group comparisons. Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with toxicity profiles. Validate models with cross-validation (k-fold) .

Contradiction Management

Q. How can researchers address conflicting results in receptor binding assays between computational predictions and experimental data?

  • Methodological Answer : Reconcile discrepancies by:

  • Re-running docking simulations (AutoDock Vina) with crystal structures of the receptor (PDB ID).
  • Testing compound enantiomers (if chiral centers exist) via chiral HPLC.
  • Measuring binding kinetics (kon/koff) using surface plasmon resonance (SPR) to account for avidity effects. Publish negative results to inform QSAR model refinement .

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